Boc-L-cyclohexylglycine

Catalog No.
S760121
CAS No.
109183-71-3
M.F
C13H23NO4
M. Wt
257,35*181,34 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-cyclohexylglycine

CAS Number

109183-71-3

Product Name

Boc-L-cyclohexylglycine

IUPAC Name

(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Molecular Formula

C13H23NO4

Molecular Weight

257,35*181,34 g/mole

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1

InChI Key

QSUXZIPXYDQFCX-JTQLQIEISA-N

SMILES

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O

Synonyms

Boc-L-cyclohexylglycine;109183-71-3;Boc-Chg-OH;N-Boc-2-Cyclohexyl-L-glycine;Boc-L-alpha-cyclohexylglycine;(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylaceticacid;MFCD00133638;(2S)-[(tert-butoxycarbonyl)amino](cyclohexyl)aceticacid;(2S)-[(tert-butoxycarbonyl)amino](cyclohexyl)ethanoicacid;(s)-2-(tert-butoxycarbonylamino)-2-cyclohexylaceticacid;Boc-Chg;AmbotzBAA1396;boc-cyclohexyl-gly-oh;PubChem16500;AC1OCXD0;N-Boc-L-2-cyclohexylglycine;15091_ALDRICH;SCHEMBL127389;boc-l-alpha-cyclohexyl-glycine;15091_FLUKA;MolPort-002-499-962;QSUXZIPXYDQFCX-JTQLQIEISA-N;ACT07332;ZINC2504645;CB-484

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CCCCC1)C(=O)O
  • Chirality: Boc-L-chg-OH possesses an L-configuration, aligning with the naturally occurring amino acids in biological systems []. This specific chirality allows researchers to build peptides and peptidomimetics that interact and mimic the function of natural biological molecules with higher fidelity [].
  • Protecting Group: The "Boc" (tert-butyloxycarbonyl) group protects the amino group of the molecule, preventing unwanted side reactions during peptide synthesis []. This protection allows for selective modification and coupling with other amino acids to create complex peptide structures.
  • Hydrophobic Character: The cyclohexyl moiety contributes to the hydrophobic nature of Boc-L-chg-OH []. This property can be valuable for designing peptides with specific interactions with hydrophobic environments within biological systems or membranes.

Here are some specific research applications of Boc-L-cyclohexylglycine:

  • Peptide Synthesis: Boc-L-chg-OH is frequently employed as a building block in the solid-phase peptide synthesis (SPPS) technique for constructing various peptides and peptidomimetics []. Its compatibility with standard SPPS protocols and its ability to form stable peptide bonds make it a versatile tool for researchers.
  • Drug Discovery: Researchers utilize Boc-L-chg-OH in the design and synthesis of novel peptide-based drugs due to its ability to modulate protein-protein interactions and other biological processes []. Its specific properties can contribute to the development of drugs with improved potency, selectivity, and pharmacokinetic profiles.
  • Material Science: The unique properties of Boc-L-chg-OH can be exploited in the development of novel biomimetic materials. For instance, researchers have incorporated this amino acid into self-assembling peptide structures for applications in drug delivery and tissue engineering [].

Boc-L-cyclohexylglycine, also known as N-(tert-butoxycarbonyl)-L-2-cyclohexylglycine, is an amino acid derivative with the chemical formula C₁₃H₂₃NO₄ and a molecular weight of 257.33 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is commonly used in peptide synthesis to protect the amine from undesired reactions during coupling processes. The compound exists as a white to almost white crystalline solid, with a melting point of approximately 83°C and is soluble in methanol but not in water .

Typical of amino acids and their derivatives:

  • Deprotection Reaction: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid), allowing the free amine to react with other carboxylic acids or activated esters to form peptides.
  • Peptide Coupling: It can be coupled with other amino acids or peptide fragments using standard coupling reagents like 1-hydroxybenzotriazole or dicyclohexylcarbodiimide, facilitating the synthesis of more complex peptides .
  • Nucleophilic Substitution: The cyclohexyl side chain can undergo nucleophilic substitution reactions, which may modify its properties or introduce functional groups.

Boc-L-cyclohexylglycine has been studied for its potential biological activities, particularly in the context of drug design and development. While specific biological effects are less documented compared to more common amino acids, its structure suggests potential interactions with various biological targets. Research indicates that compounds with cyclohexyl groups often exhibit unique binding properties due to their steric bulk and hydrophobic characteristics, which can influence receptor interactions and enzyme activity .

Several methods exist for synthesizing Boc-L-cyclohexylglycine:

  • Direct Amination: Cyclohexanone can be reacted with an appropriate amine in the presence of a reducing agent to form the corresponding amine, followed by Boc protection.
  • Boc Protection of L-cyclohexylglycine: L-cyclohexylglycine can be synthesized first and then treated with tert-butoxycarbonyl anhydride to introduce the Boc group.
  • Chemical Modifications: Starting from commercially available amino acids or derivatives, chemical modifications can yield Boc-L-cyclohexylglycine through established synthetic routes involving protection and deprotection strategies.

Boc-L-cyclohexylglycine finds applications primarily in:

  • Peptide Synthesis: Its role as a protected amino acid makes it valuable in synthesizing peptides for research and therapeutic purposes.
  • Medicinal Chemistry: The compound may serve as a building block for drug candidates targeting specific biological pathways.
  • Research: It is utilized in studies investigating the structure-activity relationships of peptide-based drugs.

Research on Boc-L-cyclohexylglycine has indicated potential interactions with various receptors and enzymes. Studies suggest that modifications to the cyclohexyl group can influence binding affinities and selectivity towards certain targets. Further investigation into its pharmacokinetics and pharmacodynamics is essential to elucidate its full interaction profile within biological systems .

Boc-L-cyclohexylglycine shares structural similarities with several other amino acid derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Boc-L-alanineSimple amino acidSmaller side chain; less steric hindrance
Boc-L-valineBranched-chain amino acidMore hydrophobic; different steric properties
Boc-L-leucineBranched-chain amino acidLarger side chain; influences peptide folding
Boc-L-phenylalanineAromatic amino acidContains an aromatic ring; affects binding

Boc-L-cyclohexylglycine's cyclohexyl side chain provides unique steric properties that can enhance the stability and selectivity of peptides synthesized from it, distinguishing it from simpler or more common amino acids .

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 3 of 5 companies with hazard statement code(s):;
H228 (33.33%): Flammable solid [Danger Flammable solids];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

109183-71-3

Wikipedia

Boc-L-Cyclohexylglycine

Dates

Modify: 2023-08-15

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